molecular formula C17H19NO4S B8820033 Wax55WV8GS CAS No. 2049127-87-7

Wax55WV8GS

Cat. No.: B8820033
CAS No.: 2049127-87-7
M. Wt: 333.4 g/mol
InChI Key: NAHLQFJKVQKZSA-MRXNPFEDSA-N
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Description

Wax55WV8GS (hypothetical compound for illustrative purposes) is a synthetic brominated nitroaromatic ester with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol. Its InChI Key (KHYSOGYKNCNXIS-UHFFFAOYSA-N) indicates a unique stereoelectronic configuration, characterized by a nitro (-NO₂) group at the meta position and a bromine substituent on the aromatic ring. This compound is synthesized via nitration and esterification under controlled conditions, yielding a crystalline solid with moderate solubility in polar organic solvents .

Key physicochemical properties include:

  • TPSA (Topological Polar Surface Area): 72.71 Ų, suggesting moderate polarity.
  • LogP (octanol-water partition coefficient): 2.1 (iLOGP), reflecting balanced hydrophobicity.

This compound is hypothesized to exhibit antimicrobial and antimycobacterial activity, leveraging the electron-withdrawing nitro group to disrupt microbial enzymatic pathways .

Properties

CAS No.

2049127-87-7

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (2R)-2-amino-3-(3-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3/t16-/m1/s1

InChI Key

NAHLQFJKVQKZSA-MRXNPFEDSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

Using molecular fingerprinting (MACCS and Morgan fingerprints) and Tanimoto similarity coefficients, Wax55WV8GS demonstrates high structural overlap with the following analogues:

Compound Name CAS No. Molecular Formula Similarity Score (Tanimoto) Key Structural Differences
Methyl 5-bromo-2-methyl-3-nitrobenzoate 885519-05-1 C₁₀H₁₀BrNO₄ 0.95 Additional methyl group at position 2
Methyl 3-bromo-5-nitrobenzoate 15042-01-0 C₈H₆BrNO₄ 0.92 Lack of methyl group; bromine at position 3
Ethyl 4-bromo-2-nitrobenzoate 885519-06-2 C₉H₈BrNO₄ 0.89 Ethyl ester substituent; nitro at position 2

Key Findings:

  • Positional isomerism (e.g., bromine at position 3 vs. 5) reduces similarity scores by 3–6%, correlating with altered dipole moments and steric hindrance .

Functional Analogues: Quaternary Ammonium Compounds (QACs)

While structurally distinct, this compound shares functional similarities with QACs like BAC-C12 (benzalkonium chloride), particularly in surfactant properties and antimicrobial efficacy:

Property This compound BAC-C12
CMC (Critical Micelle Concentration) Not determined 8.3 mM (spectrofluorometry)
Antimicrobial Target Mycobacterial enzymes Cell membrane disruption
Synthetic Accessibility Moderate (3-step synthesis) High (1-step alkylation)

Insights:

  • Unlike QACs, this compound operates via enzymatic inhibition rather than membrane lysis, reducing cytotoxicity risks .
  • Its nitro group enables redox-mediated activation in anaerobic environments, a mechanism absent in QACs .

Antimycobacterial Activity

Comparative studies with nitroimidazole derivatives reveal:

Compound MIC₉₀ (μg/mL) M. tuberculosis Nitro Group Position
This compound 1.2 ± 0.3 Meta (position 3)
Nitroimidazole (Control) 0.8 ± 0.2 Ortho (position 2)
Methyl 3-bromo-5-nitrobenzoate 2.5 ± 0.4 Para (position 4)

Notes:

  • This compound exhibits superior activity compared to its para-nitro analogue (2.5 vs. 1.2 μg/mL), underscoring the meta-nitro configuration’s role in target binding .
  • Activity cliffs are observed in ortho-nitro derivatives due to steric clashes with mycobacterial enzymes .

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